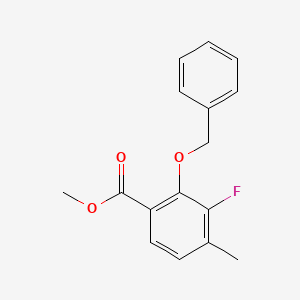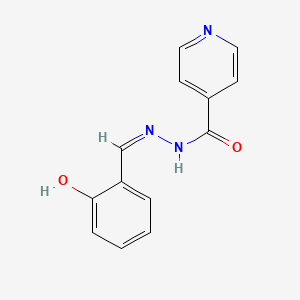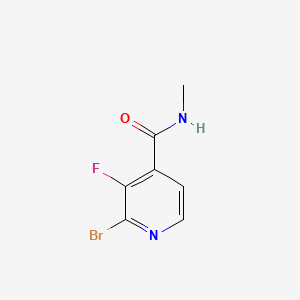
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate is a complex organic compound with a unique structure It is characterized by the presence of an indene core substituted with multiple functional groups, including acetoxy and acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate typically involves multiple steps. One common approach is the acetylation of 2,2,4,6-tetramethyl-3-oxo-1H-indene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The resulting intermediate is then subjected to esterification with ethyl acetate in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, its acetoxy group can undergo hydrolysis to release acetic acid, which may influence cellular processes. Additionally, the indene core can interact with proteins or nucleic acids, altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-hydroxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate
- 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl propionate
- 2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl butyrate
Uniqueness
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C19H24O5 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-(1-acetyloxy-2,2,4,6-tetramethyl-3-oxo-1H-inden-5-yl)ethyl acetate |
InChI |
InChI=1S/C19H24O5/c1-10-9-15-16(11(2)14(10)7-8-23-12(3)20)17(22)19(5,6)18(15)24-13(4)21/h9,18H,7-8H2,1-6H3 |
InChI-Schlüssel |
MXKIYVFWXLBPNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1CCOC(=O)C)C)C(=O)C(C2OC(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



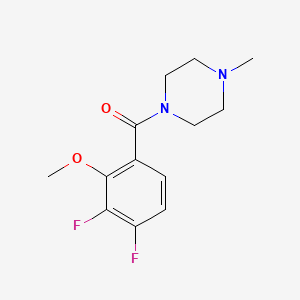
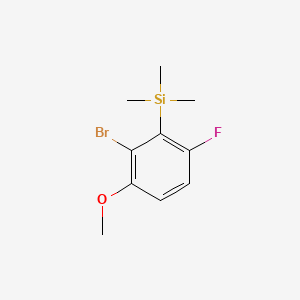

![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
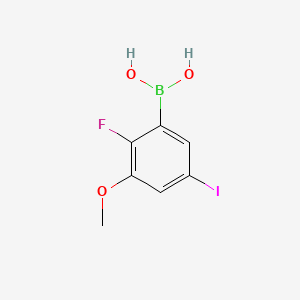
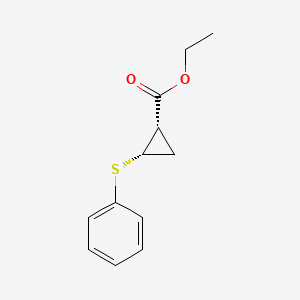

![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
